molecular formula C20H19NO3 B1326565 2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 932928-82-0

2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No. B1326565
CAS RN: 932928-82-0
M. Wt: 321.4 g/mol
InChI Key: JAILAWFRZPFHAT-UHFFFAOYSA-N
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Description

“2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid” is a complex organic compound. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. Quinoline is a colorless hygroscopic liquid with a strong odor . It is mainly used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. It is also used as a solvent for resins and terpenes .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters. The aromatic ring could undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Organic Synthesis

2-Isopropoxyphenylboronic acid: is commonly used in organic synthesis, particularly in Suzuki coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials.

Sensor Development

Boronic acid derivatives are known for their ability to act as sensors . They can detect and measure substances like glucose or hydrogen peroxide due to their affinity for diols and reactive oxygen species. This makes them valuable in developing medical diagnostics and environmental monitoring tools.

Mechanism of Action

Target of Action

It is structurally similar to propoxur , a carbamate non-systemic insecticide . Carbamate insecticides like Propoxur primarily target the enzyme acetylcholinesterase , which is essential for nerve function in insects, and its inhibition leads to the accumulation of acetylcholine, causing rapid knock-down of the insect .

Mode of Action

The compound’s mode of action is likely to be similar to that of Propoxur, given their structural similarity. Propoxur acts as a cholinesterase inhibitor . It irreversibly inactivates the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft . This accumulation results in continuous nerve impulses, leading to the paralysis and eventual death of the insect .

Biochemical Pathways

Based on its similarity to propoxur, it can be inferred that it affects the cholinergic pathway . The inhibition of acetylcholinesterase prevents the breakdown of acetylcholine, disrupting the normal functioning of the nervous system .

Pharmacokinetics

It’s worth noting that boronic acids and their esters, which this compound may potentially form, are only marginally stable in water . This could impact the compound’s bioavailability.

Result of Action

Based on its structural similarity to propoxur, it can be inferred that the compound’s action would result in the disruption of the nervous system of insects, leading to their paralysis and eventual death .

Action Environment

It’s worth noting that boronic acids and their esters, which this compound may potentially form, rapidly break down in alkaline solution . This suggests that the pH of the environment could significantly influence the compound’s action and stability .

properties

IUPAC Name

8-methyl-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-12(2)24-18-10-5-4-8-15(18)17-11-16(20(22)23)14-9-6-7-13(3)19(14)21-17/h4-12H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAILAWFRZPFHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3OC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid

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